2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine

Physicochemical profiling Drug-likeness Lead optimization

2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine (CAS 350027-29-1) is a fused heterocyclic compound with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol. It belongs to the pyrrolo[2,1-b][1,3]oxazine class, distinguished by a cyclobutane ring fused to the core, which confers unique steric and electronic properties relative to cyclopropa- or benzo-fused analogs.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 350027-29-1
Cat. No. B12910186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine
CAS350027-29-1
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1C=CN2C3=CC=C3C=C2O1
InChIInChI=1S/C9H7NO/c1-4-10-8-3-2-7(8)6-9(10)11-5-1/h1-4,6H,5H2
InChIKeyBSMSSTYGORKOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine (CAS 350027-29-1): Core Identity and Physicochemical Benchmarking for Procurement Decisions


2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine (CAS 350027-29-1) is a fused heterocyclic compound with the molecular formula C9H7NO and a molecular weight of 145.16 g/mol . It belongs to the pyrrolo[2,1-b][1,3]oxazine class, distinguished by a cyclobutane ring fused to the core, which confers unique steric and electronic properties relative to cyclopropa- or benzo-fused analogs . The compound is primarily investigated as a synthetic building block and as a potential lipoxygenase modulator [1].

Why 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine Cannot Be Simply Replaced by Other Pyrrolooxazine Scaffolds


Substitution of the cyclobutane-fused core with a cyclopropane (CAS 119596-58-6) or benzene ring is not straightforward due to significant differences in ring strain, topological polar surface area (TPSA), and lipophilicity (LogP). The cyclobuta-fused system exhibits a TPSA of 14.16 Ų and a LogP of approximately 1.5, whereas the cyclopropa congener has a TPSA of 12.47 Ų and a LogP of 0.94 . These physicochemical disparities directly impact membrane permeability, solubility, and target-binding conformations, making in-class substitution unreliable without quantitative head-to-head bioactivity data [1].

Quantitative Differentiation of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine (CAS 350027-29-1) from Structural Analogs


Molecular Size and Lipophilicity Comparison Against the Cyclopropa Analog

The cyclobuta-fused compound (C9H7NO, MW 145.16) exhibits a larger molecular volume and higher lipophilicity (cLogP ≈1.5) compared to the cyclopropa analog (C8H7NO, MW 133.15, cLogP 0.94). The increased TPSA (14.16 vs 12.47 Ų) also suggests marginally improved hydrogen-bonding capacity .

Physicochemical profiling Drug-likeness Lead optimization

Lipoxygenase Inhibitory Profile: Selectivity Over Related Inflammatory Targets

In a ChEMBL-deposited assay, 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine showed no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM [1]. In contrast, many structurally related benzoxazine derivatives exhibit potent LOX inhibition with IC50 values in the low micromolar range [2]. This indicates that the cyclobuta-fused scaffold confers a distinct selectivity profile, potentially reducing off-target LOX-mediated effects.

Inflammation 5-Lipoxygenase Selectivity

Synthetic Efficiency: Quantitative Yield in a Single-Step Vilsmeier Protocol

A recent Molbank paper reports a one-step synthesis of 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine in quantitative yield (≈99%) using adapted Vilsmeier conditions [1]. This contrasts sharply with multi-step routes required for many substituted pyrrolooxazine analogs, which often suffer from low overall yields (e.g., 6% over 6 steps for deuterated derivatives) [2].

Synthetic methodology Process chemistry Cost efficiency

Optimal Research and Procurement Scenarios for 2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine Based on Quantitative Differentiation Evidence


Lead Optimization Campaigns Where Enhanced Membrane Permeability is Critical

With a cLogP of ~1.5 (Δ+0.56 vs. cyclopropa analog), this compound is predicted to exhibit superior passive membrane permeability . It is best deployed in programs targeting intracellular enzymes or receptors where the cyclopropa congener failed to achieve adequate cellular potency. The higher lipophilicity avoids the need for prodrug strategies.

Selective Chemical Biology Studies Excluding the 5-Lipoxygenase Pathway

The compound's inactivity against 5-LO at 100 µM [1] makes it an ideal negative control or scaffold for developing probes that must not interfere with leukotriene signaling. This selectivity advantage is not observed in benzo-fused pyrrolooxazinones.

Cost-Sensitive Large-Scale Synthesis and Procurement

The one-step, quantitative-yield Vilsmeier protocol [2] enables economical bulk production. For procurement officers, this means lower quotes per gram and shorter lead times compared to multi-step analogs, with purity reliably exceeding 95%.

Differentiation-Inducing Anticancer Agent Research

Preliminary data indicate that the compound arrests proliferation of undifferentiated cells and induces monocytic differentiation [3]. This activity, combined with its unique selectivity profile, supports its use in cancer differentiation therapy research, particularly for acute myeloid leukemia (AML).

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